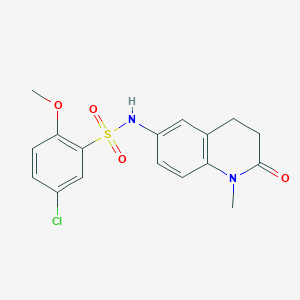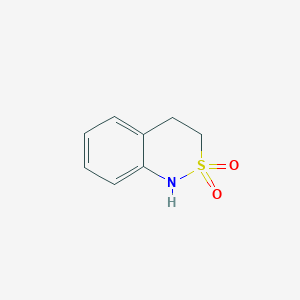
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide
Overview
Description
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a heterocyclic compound that features a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide typically involves the cyclization of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenesulfonamide with formaldehyde under acidic conditions to form the desired benzothiazine ring . Another approach involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its antimicrobial and antiviral properties.
Medicine: It shows potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, in its role as a fungicide, it inhibits the bc1 complex in the fungal respiratory chain, blocking electron transfer and ultimately leading to the cessation of fungal growth . In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide include:
- 1,2,4-Benzothiadiazine 1,1-dioxide
- 1,2,4-Benzothiazine 1,1-dioxide
- 2,1-Benzothiazine 2,2-dioxide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. For example, the presence of different functional groups at various positions on the benzothiazine ring can significantly alter its pharmacological properties, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUUSVZJOLXBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2613964.png)
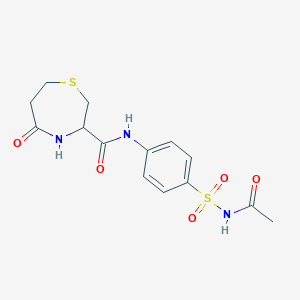

![2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2613968.png)
![3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613970.png)


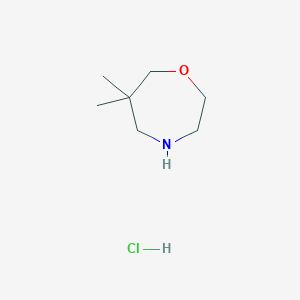
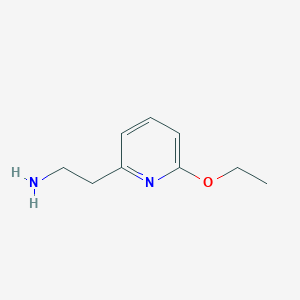

![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2613980.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
![1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide](/img/structure/B2613984.png)
